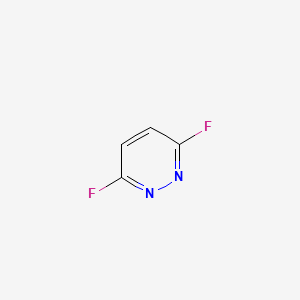

3,6-Difluoropyridazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,6-difluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECZHFENFMRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186755 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-39-1 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluoropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,6 Difluoropyridazine and Its Derivatives

Novel Synthetic Routes to the 3,6-Difluoropyridazine Core

Recent advancements in synthetic organic chemistry have provided a toolkit of sophisticated methods for the precise installation of fluorine atoms onto heterocyclic systems. These approaches offer greater control over regioselectivity and functional group tolerance compared to traditional methods.

Regioselective Fluorination Strategies

Direct C-H Fluorination: A significant breakthrough in the synthesis of fluorinated heterocycles is the direct conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. For diazines, including pyridazine (B1198779), site-selective fluorination can be achieved using silver(II) fluoride (B91410) (AgF₂). The reaction proceeds with exclusive selectivity for the C-H bonds adjacent to the nitrogen atoms. nih.govresearchgate.net This high regioselectivity is attributed to a mechanism analogous to the classic Chichibabin amination, where the heteroatom directs the functionalization. nih.govresearchgate.netsigmaaldrich.com While this method is highly effective for introducing a single fluorine atom, achieving a 3,6-difluoro substitution pattern on an unsubstituted pyridazine would require forcing conditions and may lead to a mixture of products. However, for a 3-substituted pyridazine, this method offers a predictable route to 2-fluoro-3-substituted pyridines. nih.gov

| Reagent | Substrate Scope | Selectivity | Conditions |

| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | Exclusive for C-H adjacent to nitrogen | Ambient temperature, 1 hour |

Halogen Exchange (Halex) Reaction: A more traditional yet reliable method for the synthesis of this compound is the halogen exchange (Halex) reaction of 3,6-dichloropyridazine (B152260). This nucleophilic aromatic substitution reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the fluoride salt. To enhance the reactivity of KF, it is often used in a spray-dried form or in the presence of a phase-transfer catalyst in a high-boiling aprotic polar solvent.

| Fluorinating Agent | Substrate | Conditions | Key Features |

| Potassium Fluoride (KF) | 3,6-Dichloropyridazine | High temperatures, polar aprotic solvent (e.g., DMSO, sulfolane) | Cost-effective, requires anhydrous conditions |

| Cesium Fluoride (CsF) | 3,6-Dichloropyridazine | Milder conditions than KF | Higher reactivity, more expensive |

Cyclization Approaches for Pyridazine Ring Formation with Fluorine Substituents

An alternative to fluorinating a pre-existing pyridazine ring is to construct the ring from acyclic precursors that already contain the desired fluorine atoms. This strategy offers excellent control over the final substitution pattern.

A well-established method for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. To synthesize this compound, a plausible, though not explicitly detailed in the search results, approach would involve the cyclization of a fluorinated 1,4-dicarbonyl precursor, such as 1,4-difluoro-2,3-butanedione, with hydrazine. The synthesis of such fluorinated dicarbonyl compounds can be challenging but offers a direct route to the desired product.

Another powerful strategy involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a dienophile. While not directly yielding this compound, this method provides access to a wide range of substituted pyridazines. By employing fluorinated dienophiles, this approach could be adapted for the synthesis of fluorinated pyridazine derivatives.

Multi-step Syntheses for Precision Fluorination

Complex, multi-substituted this compound derivatives often require a multi-step synthetic sequence to ensure the correct placement of all functional groups. A hypothetical, yet chemically sound, multi-step synthesis of a this compound derivative could commence with a fluorinated building block. For instance, the synthesis of 3,6-bis(trifluoromethyl)pyridazine has been achieved through a multi-step process starting from commercially available trifluoroacetic acid. This involves the formation of a trifluoromethyl-containing pyrazole (B372694) intermediate, followed by ring transformation to the pyridazine. nih.gov

A general strategy for preparing 3,6-disubstituted pyridazines often starts with 3,6-dichloropyridazine, which can be prepared from maleic anhydride (B1165640) and hydrazine followed by chlorination with phosphorus oxychloride. google.com The two chlorine atoms can then be sequentially or simultaneously substituted with various nucleophiles, including fluoride, to introduce the desired functionality with high precision.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this goal. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comoatext.comresearchgate.netgeorgiasouthern.eduorganic-chemistry.org The synthesis of various pyridazine derivatives has been successfully demonstrated using microwave assistance, including condensations and multicomponent reactions. georgiasouthern.eduresearchgate.net This technique is particularly advantageous for the Halex reaction, as the high temperatures required can be reached rapidly and efficiently.

| Technique | Advantages | Applicability to this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions | Halogen exchange reactions, cyclization reactions |

| Mechanochemistry (Ball-milling) | Solvent-free, can lead to different reactivity and selectivity | Fluorocyclization reactions |

Catalytic Methods for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are central to green chemistry. Catalytic methods are instrumental in improving atom economy by enabling reactions to proceed with high efficiency and selectivity, minimizing the formation of byproducts.

In the context of pyridazine synthesis, copper-catalyzed cyclization reactions of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently atom-economical. The synthesis of highly functionalized pyridazines via MCRs has been reported, offering a streamlined and efficient approach to these important heterocycles. researchgate.netresearchgate.net The development of catalytic C-H fluorination methods, as discussed earlier, also represents a significant step towards a more atom-economical synthesis of fluorinated pyridazines. nih.govresearchgate.netchinesechemsoc.org

Industrial Scale Synthesis Considerations for Fluorinated Pyridazines

The industrial-scale synthesis of this compound, a key building block in the pharmaceutical and agrochemical industries, presents a unique set of challenges and considerations that differentiate it from laboratory-scale preparation. The primary goal of industrial synthesis is to develop a process that is not only high-yielding and produces a product of high purity but is also cost-effective, safe, and environmentally sustainable. The transition from a laboratory method to a robust industrial process requires careful optimization of reaction conditions, selection of appropriate equipment, and implementation of efficient purification techniques.

A prevalent method for the synthesis of this compound on an industrial scale is the halogen exchange (Halex) reaction, starting from the more readily available 3,6-dichloropyridazine. This process involves the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent.

Key considerations for the industrial scale synthesis of this compound via the Halex process include:

Choice of Fluorinating Agent: Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are commonly employed. While CsF is more reactive, KF is often preferred for industrial applications due to its significantly lower cost. The efficiency of the fluorinating agent is highly dependent on its physical properties, such as particle size and dryness.

Solvent Selection: The Halex reaction is typically carried out in aprotic, polar solvents at high temperatures. Solvents like sulfolane (B150427) are often used due to their high boiling points and ability to dissolve the reactants. However, the high cost and potential for thermal degradation of such solvents are significant industrial considerations.

Catalysis: To facilitate the reaction and reduce the required temperature and reaction time, phase-transfer catalysts are often employed. These catalysts, such as tetraalkylammonium or tetraalkylphosphonium salts, help to transfer the fluoride ion from the solid phase to the organic phase where the reaction occurs. The choice of catalyst is critical for optimizing the reaction rate and minimizing side reactions.

Reaction Conditions: High temperatures, often in the range of 160 to 220°C, are typically required for the Halex reaction to proceed at a reasonable rate google.com. The high temperatures can lead to the formation of undesired by-products and decomposition products, which necessitates careful control of the reaction temperature and pressure google.com.

Purification: The purification of 3,6-dichloropyridazine, the starting material, is of utmost importance for the success of the subsequent fluorination step. Impurities can interfere with the reaction and lead to lower yields and a less pure final product. For the final product, purification methods such as fractional distillation are often employed to achieve the high degree of purity required for pharmaceutical applications.

The following table summarizes typical reaction parameters for the Halex fluorination of dichlorinated aromatic compounds, which can be considered representative for the synthesis of this compound.

| Parameter | Typical Range/Value | Rationale and Considerations |

| Starting Material | 3,6-Dichloropyridazine | Purity is crucial for high yield and final product quality. |

| Fluorinating Agent | Potassium Fluoride (KF) | Cost-effective for large-scale production. Must be anhydrous. |

| Solvent | Sulfolane | High boiling point, good solubility for reactants. |

| Catalyst | Tetraalkylphosphonium halide | Enhances reaction rate and allows for milder conditions. |

| Temperature | 160 - 220°C | Balances reaction rate with potential for side reactions and decomposition google.com. |

| Pressure | Elevated | Reaction in an autoclave is common to maintain solvent and reactants in the liquid phase at high temperatures. |

| Reaction Time | Several hours | Dependent on temperature, catalyst, and desired conversion. |

Advanced Methodologies and Future Outlook

To overcome the challenges associated with traditional batch processing, such as harsh reaction conditions and safety concerns, modern industrial approaches are increasingly focusing on process intensification. Continuous flow synthesis, in particular, offers several advantages for the production of fluorinated pyridazines.

Benefits of continuous flow processing include:

Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer by-products.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch process, as it typically involves running the process for a longer duration or using multiple reactors in parallel.

Integration of In-line Analysis: Continuous flow systems can be equipped with in-line analytical tools for real-time monitoring of the reaction, allowing for rapid process optimization and quality control.

The application of continuous flow technology to the Halex reaction for the synthesis of this compound has the potential to significantly improve the efficiency, safety, and cost-effectiveness of its industrial production.

The following table outlines a comparison between traditional batch processing and continuous flow processing for the synthesis of fluorinated pyridazines.

| Feature | Traditional Batch Processing | Continuous Flow Processing |

| Reaction Scale | Large, single vessel | Small, continuous stream |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Can be limited by stirring efficiency | Excellent mixing due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Slower response to parameter changes | Rapid response and precise control of conditions |

| Scalability | Can be complex and require significant redevelopment | More straightforward by extending run time or parallelization |

Mechanistic Organic Chemistry of 3,6 Difluoropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of 3,6-difluoropyridazine. The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the fluoride (B91410) leaving group is eliminated, and the aromaticity of the pyridazine (B1198779) ring is restored. The presence of two nitrogen atoms and two highly electronegative fluorine atoms significantly activates the pyridazine ring toward this type of reaction. wikipedia.org

Investigation of Leaving Group Effects at the Pyridazine Ring

In the context of SNAr reactions, the nature of the leaving group can have a profound, and sometimes counterintuitive, effect on the reaction rate. Unlike SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr reactions the trend is often inverted, with fluoride being the most effective leaving group among the halogens. masterorganicchemistry.com This phenomenon is known as the "element effect," and the typical reactivity order for halogens as leaving groups in activated aromatic systems is F > Cl ≈ Br > I. nih.gov

While direct kinetic studies comparing the full series of 3,6-dihalopyridazines are not extensively documented, the established principles of the element effect in other activated heterocyclic and aromatic systems provide a strong basis for predicting the reactivity of this compound. It is expected to be significantly more reactive toward nucleophiles than its chloro, bromo, and iodo counterparts.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Leaving Group | Relative Rate | Primary Reason for Reactivity |

| F | Highest | Strong inductive effect (-I) activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate. |

| Cl | Intermediate | Moderate inductive effect and moderate leaving group ability. |

| Br | Intermediate | Similar to chlorine, with a slightly weaker inductive effect but better leaving group ability in the elimination step. |

| I | Lowest | Weakest inductive effect among halogens, providing less activation for the rate-determining attack. |

Regioselectivity and Site-Specificity of Nucleophilic Attack

When the this compound ring is further substituted at the 4- or 5-position, the issue of regioselectivity arises: which of the two fluorine atoms will be preferentially replaced by a nucleophile? The outcome is determined by a combination of the electronic and steric effects of the existing substituent.

Studies on analogous 4-substituted 3,6-dichloropyridazines provide valuable insights. It has been demonstrated that the nature of the substituent at the C4 position directs the site of nucleophilic attack. For instance, in reactions of 3,6-dichloro-4-methylpyridazine, substitution patterns are influenced by the nucleophile. Treatment with ammonia (B1221849) leads to a predominance of the 6-amino isomer, whereas reaction with sodium methoxide (B1231860) favors the 3-methoxy product. This suggests a complex interplay of steric and electronic factors.

More definitive trends are observed in other heterocyclic systems. In 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group (EDG) promotes substitution at the 3-position. researchgate.net This can be rationalized by considering the stability of the intermediate Meisenheimer complex. An EWG can better stabilize the negative charge that develops during an attack at the more distant position, whereas an EDG provides less destabilization for an attack at the adjacent position.

Applying these principles to a hypothetical 4-substituted this compound, one can predict the likely outcome of a nucleophilic attack.

Table 2: Predicted Regioselectivity in 4-Substituted 3,6-Difluoropyridazines

| Substituent at C4 | Type | Predicted Major Substitution Site | Rationale |

| -NO2, -CN, -CF3 | Electron-Withdrawing (EWG) | C6 | The EWG stabilizes the negative charge in the Meisenheimer complex formed from attack at C6 through resonance or induction. |

| -CH3, -OCH3, -NH2 | Electron-Donating (EDG) | C3 | The EDG destabilizes the negative charge less when the attack is at the adjacent C3 position. Steric hindrance from the C4 substituent may also favor attack at the more remote C6 position. |

Computational Validation of Substitution Patterns

Modern computational chemistry provides powerful tools to predict and rationalize the regioselectivity of SNAr reactions. Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways and determine the activation energies for nucleophilic attack at different positions. wuxiapptec.com

One common approach involves calculating the energies of the transition states for the formation of the isomeric Meisenheimer complexes. The reaction pathway with the lower activation energy barrier is predicted to be the dominant one. These calculations can account for the subtle electronic and steric influences of various substituents on the ring. wuxiapptec.com

Another useful tool is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. In frontier molecular orbital theory, a nucleophilic attack is often directed towards the atom with the largest LUMO coefficient. For 2,4-dichloropyrimidines, it has been shown that while the unsubstituted ring has the largest LUMO lobe at C4, adding an electron-donating group at C6 can increase the size of the LUMO lobe at C2, correctly predicting a switch in regioselectivity. wuxiapptec.com Similarly, local electrophilicity indices, such as the Fukui function, can be calculated to identify the most electrophilic sites in the molecule, providing a quantitative measure of the susceptibility of each carbon atom to nucleophilic attack. researchgate.net For this compound, such computational studies would be invaluable in precisely predicting how different substituents at the C4 or C5 position would direct substitution to either C3 or C6.

Influence of Remote Substituents on Reactivity

Remote substituents play a critical role in modulating the reactivity and directing the regioselectivity of SNAr reactions on the pyridazine ring. The electronic properties of a substituent at the C4 or C5 position can either activate or deactivate the ring towards nucleophilic attack and can steer the incoming nucleophile to a specific site.

The position of the remote substituent relative to the leaving groups is also crucial. An EWG at C4 would be expected to provide significant stabilization for the Meisenheimer intermediate formed by attack at C6, as the negative charge can be delocalized more effectively. In contrast, the same EWG would offer less stabilization for an attack at the adjacent C3 position. Steric effects can also be significant; a bulky substituent at C4 will sterically hinder attack at the adjacent C3 position, favoring substitution at the more accessible C6 position.

Role of Fluorine in Directing Substitution Pathways

The fluorine atoms in this compound are not merely leaving groups; they are powerful activating and directing groups for the SNAr reaction. The high electronegativity of fluorine leads to a strong inductive electron withdrawal from the pyridazine ring. researchgate.net This effect is twofold:

Activation: The inductive withdrawal of electron density makes the entire pyridazine ring more electron-deficient (electrophilic), which lowers the activation energy for the initial attack by a nucleophile. masterorganicchemistry.com This is a key reason why fluorinated aromatic systems are often highly reactive in SNAr reactions. wikipedia.org

Stabilization of Intermediate: The strong -I effect of the fluorine atoms helps to stabilize the negatively charged Meisenheimer complex formed during the reaction. This stabilization lowers the energy of the intermediate and the transition state leading to it, further accelerating the reaction. researchgate.net

In polyfluorinated systems, such as tetrafluoropyridazine, the fluorine atoms collectively activate the ring, and the site of initial substitution is often determined by the nature of the nucleophile. nih.gov For example, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one, nitrogen nucleophiles preferentially attack the 4- and 5-positions. nih.gov This demonstrates that even in a highly activated system, subtle electronic differences between positions, influenced by the remaining fluorine atoms and other functional groups, can direct the substitution pathway.

Organometallic Transformations

Beyond SNAr reactions, the carbon-fluorine bonds of this compound can participate in various organometallic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly relevant. nih.gov

While the C-F bond is generally strong and less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, and C-I bonds, these couplings can be achieved under appropriate conditions, often requiring specialized ligands or higher temperatures. However, it is more common to first perform a selective SNAr reaction to install a more reactive handle (e.g., -Cl, -Br, -I, or -OTf) and then perform a cross-coupling reaction.

Studies on 3,6-dihalopyridazines have demonstrated the feasibility and selectivity of these transformations. For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids proceeds efficiently to yield functionalized pyridazine derivatives. nih.gov

A key aspect of organometallic reactions on di-substituted pyridazines is chemoselectivity. When two different halogens are present, the cross-coupling reaction typically occurs at the more reactive C-X bond. The general order of reactivity for oxidative addition is C-I > C-OTf > C-Br >> C-Cl >> C-F. This predictable selectivity allows for sequential, site-specific functionalization of the pyridazine core. For example, in a 3-chloro-6-iodopyridazine, a Suzuki or Sonogashira coupling will selectively occur at the C-I bond, leaving the C-Cl bond intact for subsequent modification.

Table 3: Common Organometallic Cross-Coupling Reactions Applicable to Dihalopyridazines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboronic acid/ester + Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) | C-C |

| Stille | Organostannane + Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh3)4) | C-C |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., amine) | C-C (alkyne) |

These organometallic transformations significantly expand the synthetic utility of the pyridazine scaffold, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl substituents that are not easily installed via classical nucleophilic substitution methods.

Lithiation and Subsequent Electrophilic Quenching Reactions

Ring-Opening and Ring-Closing Reaction Mechanisms

The pyridazine ring is generally stable due to its aromatic character. However, under certain conditions, it can undergo ring-opening or participate in ring-closing reactions to form fused heterocyclic systems.

Ring-opening of the pyridazine ring is not a common process but can be envisaged under harsh nucleophilic conditions where a strong nucleophile attacks the electron-deficient carbon atoms, potentially leading to cleavage of the N-N bond or C-N bonds.

More synthetically useful are ring-closing reactions where a substituted pyridazine is used as a scaffold to build fused ring systems. For example, a pyridazine derivative with appropriate functional groups on adjacent carbon atoms can undergo intramolecular cyclization to form pyrido[4,3-c]pyridazines or other fused heterocycles. combichemistry.com These reactions often proceed via an initial nucleophilic substitution or addition, followed by an intramolecular condensation or cyclization step. Ring-closing metathesis (RCM) has also been employed to synthesize substituted pyridazines from acyclic diene precursors. rsc.org

Kinetic Studies of Key Reaction Pathways

The kinetics of nucleophilic aromatic substitution (SNAr) on the this compound ring are of significant interest for understanding its reactivity and optimizing reaction conditions. The presence of two strongly electron-withdrawing fluorine atoms and two ring nitrogen atoms makes the pyridazine ring highly susceptible to nucleophilic attack.

The reaction rate is expected to follow a second-order rate law, being first order in both the pyridazine substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.

Leaving Group: Although fluorine is a poor leaving group in SN2 reactions, it is a good leaving group in SNAr reactions due to its high electronegativity which stabilizes the transition state leading to the Meisenheimer intermediate.

The table below presents hypothetical kinetic data for the substitution of this compound with a generic nucleophile, based on analogous systems.

| Nucleophile | Solvent | Temperature (°C) | k (M-1s-1) |

|---|---|---|---|

| Piperidine | Acetonitrile (B52724) | 25 | 1.5 x 10-3 |

| Sodium Methoxide | Methanol | 25 | 2.8 x 10-2 |

| Aniline | DMF | 50 | 8.9 x 10-4 |

Activation Energy and Pre-exponential Factor Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur, and the pre-exponential factor (A) in the Arrhenius equation relates to the frequency of effective collisions between reacting molecules. Together, these parameters are fundamental in defining the rate of a chemical reaction.

Detailed experimental determination of the Arrhenius parameters for the nucleophilic substitution of this compound is not prominently reported. However, computational chemistry provides valuable predictions. For instance, a theoretical study on the related compound, perfluoropyridazine, reacting with a phenoxide nucleophile, calculated the activation energies for substitution at different carbon atoms. The activation energy for the substitution at the C4 position of perfluoropyridazine was calculated to be 2.572 kcal/mol. This value is notably lower than that for a similar reaction with perfluoropyrazine (6.167 kcal/mol) but higher than that for perfluoropyrimidine (1.699 kcal/mol), suggesting that the arrangement of nitrogen atoms within the aromatic ring significantly influences the reactivity.

While direct experimental data for this compound is absent from the surveyed literature, these computational findings on a closely related molecule suggest that the activation barriers for nucleophilic attack on the pyridazine ring are relatively low, indicative of a high reactivity towards nucleophiles. The analysis of the pre-exponential factor would require dedicated kinetic experiments measuring the reaction rate at various temperatures, which have not been detailed in the available resources for this specific compound.

Table 1: Calculated Activation Energies for Phenoxide Substitution on Perfluorinated Diazines

| Compound | Position of Substitution | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Perfluoropyridazine | C4 | 2.572 |

| Perfluoropyrimidine | C4 | 1.699 |

This table presents computationally derived data for perfluoropyridazine as an analogue to infer potential reactivity trends for this compound.

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly impact the kinetics and mechanism of a chemical reaction. In the context of SNAr reactions, solvents influence the stability of the reactants, the transition state, and any intermediates, thereby altering the reaction rate. The effects of the solvent are multifaceted and can involve polarity, hydrogen bonding capabilities, and the ability to solvate charged species.

For SNAr reactions, the mechanism generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex, or a concerted pathway. The stability of this charged intermediate is a key factor influenced by the solvent.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are known to accelerate SNAr reactions. These solvents possess high dipole moments and can effectively solvate cations, leaving the anionic nucleophile relatively "bare" and more reactive. By stabilizing the positively charged counter-ion of the nucleophile, they increase its effective nucleophilicity.

Nonpolar Solvents: Reactions in nonpolar solvents are generally slower due to their inability to stabilize the charged intermediates and transition states involved in the SNAr mechanism.

While specific kinetic studies detailing the solvent effects on the nucleophilic substitution of this compound are not available in the reviewed literature, general principles of SNAr reactions suggest that polar aprotic solvents would likely provide the most favorable conditions for achieving high reaction rates. Computational studies on related systems have often employed implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the general effects of a solvent environment on the reaction's energy profile. For instance, DFT studies on various SNAr reactions have been performed with implicit solvation models for solvents like DMF, which highlights the importance of considering the solvent environment in theoretical predictions of reaction mechanisms and kinetics.

Table 2: General Solvent Effects on SNAr Reaction Rates

| Solvent Type | Examples | General Effect on SNAr Rate | Rationale |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Rate Acceleration | Solvates cations, leaving the nucleophile more reactive. Stabilizes the charged transition state. |

| Polar Protic | Water, Methanol, Ethanol | Variable (can be rate-decelerating) | Solvates and deactivates the anionic nucleophile through hydrogen bonding. Can stabilize the Meisenheimer complex. |

Derivatization and Functionalization Strategies

Selective Functionalization at Differentiated Positions

The symmetrical nature of 3,6-difluoropyridazine presents a challenge for selective functionalization at the C4 and C5 positions. However, strategies involving directed ortho-lithiation can be employed to achieve regioselectivity. The fluorine atoms, being electron-withdrawing, increase the acidity of the adjacent C-H bonds at the C4 and C5 positions, making them susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA). researchgate.net The choice of base and reaction conditions can influence the site of lithiation, allowing for the introduction of various electrophiles in a controlled manner. While direct examples on this compound are not extensively documented in the reviewed literature, the principles of regioselective lithiation of halopyridines are well-established and can be extrapolated. researchgate.net For instance, the lithiation of 3-fluoropyridine (B146971) with LDA affords the corresponding ortho-disubstituted pyridines after quenching with an electrophile. researchgate.net This suggests that a similar approach could lead to the selective functionalization of the C4 or C5 position of this compound.

Introduction of Diverse Functional Groups via SNAr and Cross-Coupling

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the two fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles. This strategy provides a straightforward method for introducing oxygen, nitrogen, and sulfur-based functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, offer powerful methods for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the 3- and 6-positions. These reactions typically involve the coupling of the dihalopyridazine with an appropriate organometallic reagent in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions can be tuned to control the selectivity of the reaction, allowing for either mono- or di-substitution.

Table 1: Examples of Functionalization Reactions on Dihalopyridazine Scaffolds

| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) | Reference(s) |

| SNAr | 3,6-Dichloropyridazine (B152260) | Aqueous Ammonia (B1221849), 130 °C | 3-Amino-6-chloropyridazine | - | nih.gov |

| SNAr | This compound | Aqueous Ammonia, 130 °C | 3-Amino-6-fluoropyridazine | - | nih.gov |

| Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids, Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | nih.gov |

| Suzuki-Miyaura Coupling | 4-Amino-3,5-dichloropyridazine | 2-Fluoro-4-trifluoromethylboronic acid, PdCl₂(PPh₃)₂, Na₂CO₃ | C3-substituted product | 67 | rsc.org |

| Stille Coupling | Aryl Halides | Organostannanes, Pd Catalyst | Coupled Product | - | wikipedia.orgharvard.educommonorganicchemistry.com |

| Sonogashira Coupling | Aryl/Vinyl Halides | Terminal Alkynes, Pd Catalyst, Cu(I) cocatalyst | Aryl/Vinyl Alkynes | - | organic-chemistry.orgwikipedia.org |

Synthesis of Imidazo[1,2-b]pyridazine (B131497) Derivatives from this compound

A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazine derivatives, a class of compounds with diverse biological activities. The synthetic route typically begins with the nucleophilic substitution of one of the fluorine atoms in this compound with ammonia to yield 3-amino-6-fluoropyridazine. nih.gov This reaction is generally carried out by treating this compound with aqueous ammonia at elevated temperatures. nih.gov

The resulting 3-amino-6-fluoropyridazine serves as a key intermediate for the construction of the imidazo[1,2-b]pyridazine ring system. The formation of the fused imidazole (B134444) ring is achieved through a condensation reaction between the 3-amino-6-halopyridazine and an α-haloketone, such as an α-bromoketone, under mild basic conditions, for example, in the presence of sodium bicarbonate. nih.gov The introduction of a halogen on the pyridazine ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine core in good yields. nih.gov A series of imidazo[1,2-b]pyridazine derivatives have been synthesized using this methodology and evaluated for their potential as imaging agents for β-amyloid plaques. nih.gov

Macrocyclic Derivatives and Constrained Systems Incorporating the Difluoropyridazine Moiety

The incorporation of the rigid and planar this compound unit into macrocyclic structures can lead to conformationally constrained systems with unique properties and potential applications in areas such as host-guest chemistry and drug design. While the direct synthesis of macrocycles from this compound is not extensively reported in the literature reviewed, the principles of macrocyclization can be applied to this scaffold.

Strategies for the synthesis of macrocycles often involve the reaction of a di-functionalized precursor in a ring-closing step. For this compound, this could involve a double nucleophilic substitution reaction with a long-chain dinucleophile or sequential cross-coupling reactions with a difunctional coupling partner. The success of such macrocyclization reactions is often dependent on factors such as high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, the nature of the linker, and the pre-organization of the linear precursor. The development of synthetic routes to macrocyclic derivatives and constrained systems incorporating the this compound moiety represents an area with potential for future exploration.

Applications in Medicinal Chemistry Research

3,6-Difluoropyridazine as a Privileged Scaffold in Drug Discovery

In the realm of drug discovery, certain molecular frameworks, known as privileged scaffolds, have demonstrated the ability to bind to a variety of biological targets. mdpi.comnih.gov These scaffolds serve as a foundational template for the development of new drugs. mdpi.comelsevier.com The pyridazine (B1198779) ring, a key component of this compound, is considered one such privileged structure. researchgate.netnih.gov

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. wikipedia.org This arrangement endows the ring with distinct physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, which can be crucial for drug-target interactions. nih.gov The pyridazine structure is found in a number of herbicides and several pharmaceutical drugs. wikipedia.org

Recently, the U.S. Food and Drug Administration (FDA) approved the first drugs containing a pyridazine ring: relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor. nih.gov Other approved drugs that incorporate a pyridazine heterocycle include minaprine, an atypical antidepressant, and ponatinib, a multi-targeted tyrosine kinase inhibitor. nih.gov The presence of the pyridazine core in these and other bioactive molecules highlights its importance as a privileged scaffold in the development of new drugs. researchgate.netnih.gov

Bioisosterism, the replacement of a substituent or group with another that has similar physical or chemical properties, is a common strategy in drug design to enhance a compound's desired biological or physical characteristics without making significant alterations to its chemical structure. mdpi.comestranky.sk The substitution of hydrogen with fluorine is a frequently used monovalent isosteric replacement due to their similar steric parameters. estranky.sk

Fluorinated pyridazines, such as this compound, are of particular interest as bioisosteres. The introduction of fluorine atoms can improve pharmacological properties, especially metabolic stability. researchgate.net For instance, studies have shown that a fluorinated pyridazine-based compound was a more effective kinetic inhibitor of amyloid fibril formation compared to its non-fluorinated counterpart. nih.gov The strategic use of fluorine substitution in the design of bioisosteres is a growing area in medicinal chemistry. researchgate.net Research has explored the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, demonstrating that this substitution can enhance the activity of the parent compound. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

The introduction of fluorine into a molecule can significantly impact its biological activity. pharmacyjournal.org Fluorine's high electronegativity can alter the electron distribution within a molecule, affecting its pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to improved metabolic stability and enhanced membrane permeation. tandfonline.comresearchgate.net

Fluorine substitution can also influence a drug's binding affinity to its target protein. tandfonline.com For example, in a study of pyridazinone derivatives with anti-inflammatory activity, the substitution of a methoxy group with a fluorine atom improved the anti-inflammatory activity. nih.gov Similarly, research on glucan synthase inhibitors showed that introducing a fluorine moiety at the C-3 position of a pyridazinone scaffold solved metabolic instability issues and resulted in the best analog in that project. researchgate.net The strategic placement of fluorine can modulate a drug candidate's electronic properties, conformation, lipophilicity, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic properties. pharmacyjournal.org

The molecular structure of a compound is directly correlated with its ability to engage with its biological target. The pyridazine ring's unique properties, such as its capacity for hydrogen bonding and π-π stacking interactions, play a significant role in molecular recognition. nih.gov

Modeling studies have suggested that the nitrogen atoms of the pyridazine ring can engage with target proteins through hydrogen bonding interactions, sometimes involving a water molecule. nih.gov The planarity of the pyridazine ring also facilitates π-stacking interactions with aromatic residues in the target protein. nih.govrsc.org In the development of anticancer agents, 3,6-disubstituted pyridazine derivatives have shown promising results, with their anti-proliferative action being attributed to their specific molecular structures that allow for effective target engagement. nih.govnih.govresearchgate.net

Computational methods are increasingly being used to analyze SAR and guide the design of new drugs. dntb.gov.uaresearchgate.net Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations provide valuable insights into the interactions between a ligand and its target protein. dntb.gov.uaresearchgate.net

These computational approaches can help to rationalize the observed biological activities of a series of compounds and predict the activity of new, untested molecules. For example, in a study of pyridazine-based inhibitors of amyloid fibril formation, molecular dynamics simulations revealed that the compounds may work by stabilizing the protein monomer in a partially unfolded state. nih.gov In another study on 3,6-disubstituted pyridazines as anticancer agents, in silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, indicated that the target compounds possessed acceptable physicochemical and druglikeness properties. nih.govresearchgate.net

Lead Identification and Optimization Strategies

The development of novel therapeutic agents is a complex process that relies on the identification and subsequent optimization of lead compounds. The this compound scaffold has emerged as a valuable starting point in medicinal chemistry due to its unique electronic properties and synthetic tractability. The fluorine substituents enhance metabolic stability and can modulate the compound's binding affinity to biological targets. The following sections detail strategies employed to identify and optimize lead candidates derived from this core structure.

Fragment-Based Drug Discovery (FBDD) using Fluorinated Pyridazine Fragments

Fragment-Based Drug Discovery (FBDD) is a strategic approach in drug discovery that screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov This method has gained traction as a powerful alternative to traditional high-throughput screening (HTS) because it can explore chemical space more effectively with a smaller number of compounds. drughunter.com Fragments typically have a molecular weight of less than 300 Daltons. nih.gov

The core principle of FBDD involves identifying fragment hits that, despite having low initial binding affinity (often in the millimolar range), demonstrate high-quality interactions with the target protein. nih.gov These initial hits then serve as starting points for optimization, where they are "grown" or linked together to produce more potent, lead-like molecules with higher affinity and selectivity. frontiersin.org Various biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), are employed to detect the weak binding of these fragments. nih.govdrugdiscoverychemistry.com

Fluorinated heterocyclic compounds, such as this compound, are particularly valuable as fragments. The fluorine atoms can form specific interactions (such as hydrogen bonds and halogen bonds) with the protein target, providing a strong anchor point. The compact and rigid nature of the pyridazine ring serves as a well-defined scaffold from which to elaborate and build more complex molecules designed to fit precisely within a target's binding pocket.

Scaffold-Hopping Approaches Leveraging the Pyridazine Core

Scaffold hopping is a widely used medicinal chemistry strategy aimed at discovering new chemical entities by modifying the core structure (scaffold) of a known active compound. github.io The objective is to retain the essential pharmacophoric features responsible for biological activity while introducing a novel core structure. This can lead to significant improvements in properties such as potency, selectivity, bioavailability, or patentability. github.io

The pyridazine core has been successfully utilized in scaffold hopping and hybridization-based design strategies. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were designed and synthesized as potential anticancer agents targeting the c-Jun N-terminal kinase-1 (JNK1) pathway. nih.gov This approach involved replacing known inhibitor scaffolds with the pyridazine ring system to explore new chemical space and identify compounds with improved anticancer profiles. The design strategy successfully generated compounds with broad-spectrum antiproliferative activity. nih.gov

Improving Efficacy and Selectivity through Structural Modification

Once a lead compound containing the this compound core is identified, its efficacy and selectivity are further refined through systematic structural modifications. This process, known as Structure-Activity Relationship (SAR) optimization, involves synthesizing and testing a series of analogs to understand how different chemical groups at various positions on the scaffold affect biological activity.

In a study focused on developing JNK1 inhibitors, researchers synthesized a series of 3,6-disubstituted pyridazine derivatives and evaluated their antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov The results demonstrated that the nature of the substituents at the 3 and 6 positions of the pyridazine ring played a critical role in determining the compound's potency and spectrum of activity. For example, compound 9e from this series, which featured specific substitutions, showed the highest growth inhibition against most of the cancer cell lines, particularly renal and breast cancer lines. nih.gov This highlights how targeted modifications to the pyridazine scaffold can significantly enhance therapeutic potential.

| Compound | Substituent at Position 3 | Substituent at Position 6 | Highest Growth Inhibition (%) | Target Cell Line |

|---|---|---|---|---|

| 9e | (4-(N-methylcarbamoyl)phenyl)amino | 4-(thiomorpholinosulfonyl)phenylamino | 97.91% | A498 (Renal Cancer) |

| 9e | (4-(N-methylcarbamoyl)phenyl)amino | 4-(thiomorpholinosulfonyl)phenylamino | 79.98% | T-47D (Breast Cancer) |

Computational Modeling in Lead Optimization (e.g., FEP, 3D-QSAR)

Computational modeling plays a crucial role in modern drug discovery by accelerating the lead optimization process. Techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Free Energy Perturbation (FEP) are used to predict the biological activity of novel compounds and guide synthetic efforts. mdpi.com

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build computational models that correlate the 3D structural features of molecules with their biological activities. mdpi.com These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, in studies of pyridazinone derivatives, 3D-QSAR models have been developed to elucidate the structural requirements for potent inhibition of targets like phosphodiesterase-4 (PDE4). actascientific.com Such models can reliably predict the bioactivities of new inhibitor designs. researchgate.net

FEP is a physics-based method used to calculate the relative binding free energies between two ligands and a common protein target. mdpi.com This technique provides highly accurate predictions of ligand potency, helping to prioritize which analogs should be synthesized. By simulating the transformation of one molecule into another within the protein's binding site, FEP can guide the optimization of lead compounds by predicting the impact of specific structural modifications on binding affinity. mdpi.com

Targeting Specific Biological Pathways (e.g., Protein Kinase C theta inhibition)

The therapeutic utility of compounds derived from the this compound scaffold is ultimately determined by their ability to modulate specific biological pathways involved in disease. While the related 2,6-difluoropyridine scaffold has been investigated for the development of Protein Kinase C theta (PKCθ) inhibitors, the pyridazine core has been successfully directed at other critical disease pathways. researchgate.netnih.gov

Applications in Materials Science Research

Integration into Organic Electronic Materials

In the field of organic electronics, the electron-withdrawing nature of the fluorine atoms in 3,6-Difluoropyridazine plays a crucial role. This property can be harnessed to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors, which is beneficial for improving charge injection and transport in electronic devices.

While direct applications of this compound as a primary component in commercial Organic Light-Emitting Diode (OLED) materials are not yet widely documented in publicly available research, its derivatives hold potential as precursors. The fluorinated pyridazine (B1198779) core can be functionalized to create more complex molecules with desirable photophysical properties. The introduction of fluorine atoms can enhance the electron-accepting character of the pyridazine ring, which is a key consideration in the design of electron-transporting and emissive materials for OLEDs. Research into fluorinated organic materials for electronic applications has shown that fluorine substitution can lead to greater resistance against oxidative degradation, a critical factor for the longevity of OLED devices.

The pyridazine moiety, particularly when fluorinated, can act as a ligand in the formation of luminescent metal complexes. The strong electron-withdrawing effect of the fluorine atoms can influence the photophysical properties of the resulting complex, such as its emission wavelength and quantum yield. By coordinating with transition metals, these fluorinated pyridazine-based ligands can contribute to the development of novel phosphorescent emitters for applications in areas like OLEDs and chemical sensing. The fluorination of ligands is a known strategy to fine-tune the electronic properties of metal complexes and enhance their performance in optoelectronic devices.

Polymer Chemistry Applications

In polymer science, the incorporation of fluorinated heterocyclic units like this compound into polymer backbones is a strategy to create materials with enhanced thermal stability, chemical resistance, and specific electronic and optical properties.

Although direct polymerization of this compound itself is not a common route, its derivatives can serve as functional monomers. For instance, pyridazine-containing aromatic diamines, synthesized from related pyridazine precursors, have been used to create polyimides. These polymers are known for their excellent thermal and mechanical properties. The introduction of the pyridazine unit can influence the polymer's solubility and processing characteristics.

| Polymer Type | Monomer Derivative | Key Properties of Resulting Polymer |

| Polyimides | Pyridazine-containing aromatic diamines | High thermal stability, good mechanical strength, altered solubility |

This table is based on research on pyridazine-containing polymers, indicating the potential application area for derivatives of this compound.

The electronic properties of polymers can be precisely tuned by incorporating monomers with specific electronic characteristics. The electron-deficient nature of the this compound ring makes it an attractive component for creating n-type or ambipolar semiconducting polymers. These materials are essential for the development of various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine atoms can also influence the intermolecular packing of the polymer chains in the solid state, which has a significant impact on charge carrier mobility.

Liquid Crystal Research

Synthesis of Liquid Crystalline Derivatives Containing Pyridazine Units

The synthesis of liquid crystals often involves the incorporation of various heterocyclic rings to tailor their mesomorphic properties. While pyridazine derivatives have been explored in materials science, specific examples detailing the synthesis of liquid crystalline derivatives directly from a this compound core could not be located. General synthetic strategies for other pyridazine-containing liquid crystals typically involve multi-step reactions to build the mesogenic core, attach flexible terminal chains, and introduce lateral substituents to influence the final properties of the material.

Influence of Fluorine on Mesophase Behavior

The introduction of fluorine atoms into a liquid crystal's molecular structure is a well-established strategy for modifying its physical properties. Fluorine's high electronegativity and the strong C-F bond can lead to significant changes in molecular polarity, polarizability, and intermolecular interactions. These modifications can, in turn, affect the melting point, clearing point, and the type of mesophase (e.g., nematic, smectic) that is formed. beilstein-journals.orgresearchgate.netrsc.org Generally, lateral fluorination can decrease melting points and suppress smectic phases in favor of nematic phases. researchgate.netrsc.org However, without specific studies on liquid crystals containing the this compound unit, a detailed analysis of its precise influence remains speculative. The two fluorine atoms on the pyridazine ring would be expected to create a strong dipole moment and influence molecular packing, which are critical factors for liquid crystal behavior.

Design of Novel Nematic Phases

The design of new nematic liquid crystals is driven by the need for materials with specific dielectric anisotropy, viscosity, and optical properties for display and non-display applications. nih.govresearchgate.net The incorporation of fluorine atoms is a key tool in this design process. rsc.orgmdpi.comnih.gov A this compound core would offer a unique combination of a polar heterocyclic ring with strong lateral dipoles. This could potentially lead to materials with high dielectric anisotropy. However, the literature search did not yield any specific research on the design or synthesis of nematic phases based on this particular compound.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Integration

COFs and MOFs are porous crystalline materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters. cd-bioparticles.netsciopen.comresearchgate.net The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Pyridazine-based linkers, such as pyridazine-3,6-dicarboxylic acid, have been successfully used to synthesize functional MOFs. nih.govresearchgate.net The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions.

Fluorination of the organic linkers in MOFs and COFs is a known strategy to tune their properties, such as gas sorption and chemical stability. nih.gov In principle, this compound could be functionalized (e.g., by adding carboxylic acid or amine groups) to be used as a linker. The fluorine atoms would impart specific electronic properties and could influence the framework's interaction with guest molecules. Nevertheless, no published research was found that demonstrates the actual integration of this compound or its derivatives as linkers in the synthesis of COFs or MOFs.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,6-difluoropyridazine, offering detailed information at the atomic level.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds like this compound due to the unique properties of the ¹⁹F nucleus. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F provides high sensitivity, comparable to that of ¹H NMR. alfa-chemistry.comhuji.ac.il A key feature of ¹⁹F NMR is its extensive chemical shift range, which typically spans from -200 ppm to +200 ppm. alfa-chemistry.com This wide range makes the ¹⁹F chemical shifts highly sensitive to the local electronic environment, allowing for precise determination of the fluorine substitution pattern on the pyridazine (B1198779) ring.

The chemical shift of the fluorine atoms in this compound is influenced by several factors:

Electronic Effects: The electronegative nitrogen atoms in the pyridazine ring deshield the fluorine nuclei, leading to a downfield shift. The resonance and inductive effects of the entire aromatic system dictate the final chemical shift values. alfa-chemistry.com

Bonding and Hybridization: The fluorine atoms are attached to sp²-hybridized carbons, which influences the electron density and, consequently, the chemical shift. alfa-chemistry.com

In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This would result in a single resonance in the ¹⁹F NMR spectrum. However, coupling to the ring protons (H-4 and H-5) would split this signal into a multiplet. Similarly, in the ¹H NMR spectrum, the signal for the equivalent H-4 and H-5 protons would be split by coupling to the adjacent fluorine atoms. The magnitude of the through-bond J-couplings (e.g., ³JHF, ⁴JHF) provides valuable structural information. For aromatic fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Aryl Fluorides

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl-F | +80 to +170 |

This interactive table provides a general reference for ¹⁹F chemical shifts.

Deuterium (B1214612) (²H) NMR spectroscopy, while not a standard characterization technique for a simple molecule like this compound, is invaluable in isotopic labeling studies to probe reaction mechanisms or specific molecular interactions. In such studies, one or more protons on the pyridazine ring can be selectively replaced with deuterium. For instance, studying the deuterated analogue, 3,6-difluoro-4,5-dideuteriopyridazine, could be used to simplify ¹H NMR spectra or to investigate kinetic isotope effects in reactions involving the C-H bonds.

In the context of pyridazine derivatives, deuterium exchange studies using D₂O are common to identify labile protons, such as those on NH groups in substituted pyridazines. nih.gov For this compound, selective deuteration could be achieved through synthetic routes employing deuterated precursors. The resulting ²H NMR spectrum would show resonances corresponding to the deuterated positions, and the absence of corresponding signals in the ¹H NMR spectrum would confirm the isotopic substitution. Such labeling can also be used to probe intermolecular interactions, for example, by monitoring changes in the deuterium quadrupole coupling constant upon binding to a receptor.

While the structure of this compound is relatively simple, advanced 2D NMR techniques are routinely employed to unambiguously assign all ¹H and ¹³C signals, especially when it is part of a larger, more complex molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the H-4 and H-5 protons, confirming their scalar coupling and adjacency in the ring system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show correlations between H-4 and C-4, and H-5 and C-5, allowing for the direct assignment of the protonated carbons. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. sdsu.eduscribd.com For this compound, HMBC is crucial for assigning the quaternary, fluorine-bearing carbons (C-3 and C-6). One would expect to see correlations from H-4 to C-3 and C-6, and from H-5 to C-3 and C-6.

Fluorine-Detected 2D NMR: Given the high sensitivity of ¹⁹F, experiments like ¹⁹F-¹³C HSQC and HMBC can be powerful for elucidating the structure of complex fluorinated molecules. nih.gov A ¹⁹F-¹³C HMBC on this compound would show correlations between the fluorine atoms and the C-3, C-4, and C-5 carbons, providing definitive structural connectivity.

These multidimensional techniques are essential for confirming the substitution pattern and for the complete structural characterization of novel derivatives of this compound.

The inherent sensitivity of NMR is low, which can be a limitation when analyzing low-concentration samples. Hyperpolarization techniques can dramatically enhance NMR signals by orders of magnitude. Signal Amplification by Reversible Exchange (SABRE) is one such method that uses parahydrogen to transfer spin polarization to a substrate via a catalyst.

While SABRE has been successfully applied to enhance signals in various nitrogen-containing heterocycles, including pyridines and some pyridazines, its application to 3,6-disubstituted pyridazines presents challenges. Research has shown that signal enhancements for 3,6-disubstituted pyridazines are significantly lower than for monosubstituted analogues. nih.gov This reduced efficiency is attributed to two main factors:

Steric Hindrance: The substituents at the 3- and 6-positions can sterically hinder the formation of the active SABRE catalyst-substrate complex. nih.gov

Inefficient Polarization Transfer: With the ortho positions occupied, the polarization transfer from the parahydrogen-derived hydrides on the catalyst to the substrate's meta protons (H-4, H-5) relies on weaker ⁵J couplings, resulting in less effective signal enhancement. nih.gov

Studies on molecules like 3,6-dichloropyridazine (B152260) have reported limited SABRE hyperpolarization. researchgate.net Therefore, while SABRE is a potent technique for enhancing ¹⁹F NMR sensitivity in some fluorinated molecules, its application to this compound is expected to be challenging due to its substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org An analysis of the vibrational spectra of this compound provides a molecular "fingerprint" and yields valuable information about its bonding and structure.

The assignment of vibrational modes can be complex but is aided by computational methods (like Density Functional Theory, DFT) and comparison with related molecules. nih.govresearchgate.net Based on studies of analogous compounds like 3,6-dichloropyridazine and 2,6-difluoropyridine, the characteristic vibrational modes for this compound can be predicted. nih.govresearchgate.net

The molecule belongs to the C₂ᵥ point group, and its fundamental vibrations can be categorized into stretching, in-plane bending, and out-of-plane bending modes.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ region. researchgate.net

Ring Stretching: Vibrations corresponding to the stretching of the C-C and C-N bonds within the pyridazine ring usually appear in the 1300-1650 cm⁻¹ range.

C-F Stretching: The C-F stretching modes are typically strong in the IR spectrum and are expected in the 1100-1300 cm⁻¹ region.

Ring Bending and Deformation: In-plane and out-of-plane bending and deformation modes of the ring, as well as C-H and C-F bending modes, occur at lower frequencies, typically below 1000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes for this compound Based on Analogous Compounds

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 3050 - 3150 | Medium | Strong |

| Ring Stretching (C=C, C=N) | 1400 - 1600 | Strong | Medium-Strong |

| C-F Stretching | 1100 - 1300 | Very Strong | Weak |

| C-H In-plane Bending | 1000 - 1200 | Medium | Medium |

| Ring Breathing | 950 - 1050 | Weak | Very Strong |

| C-H Out-of-plane Bending | 700 - 900 | Strong | Weak |

| C-F Bending | 400 - 600 | Medium | Medium |

This interactive table provides predicted ranges for the main vibrational modes based on data from similar molecules like 3,6-dichloropyridazine and 2,6-difluoropyridine.

The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a comprehensive vibrational analysis and confident structural confirmation of this compound.

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. xjtu.edu.cnmdpi.com This technique allows researchers to track the concentrations of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. mdpi.com A fiber-optic probe is inserted into the reaction mixture, which utilizes Attenuated Total Reflection (ATR) to acquire IR spectra at set intervals. mdpi.com

For the synthesis or modification of this compound, in-situ IR can provide critical insights into reaction kinetics and mechanism. By monitoring characteristic vibrational bands, one can observe the consumption of starting materials and the formation of the difluoropyridazine ring or its derivatives. For example, the appearance or disappearance of specific peaks corresponding to C-F bonds or the pyridazine ring system can be trended over time. This real-time data helps in determining reaction endpoints, identifying the formation of transient intermediates, and ensuring the process is proceeding as expected, which is crucial for safety and optimization, especially in exothermic reactions. mdpi.com The use of in-situ IR eliminates the need for time-consuming offline analyses like HPLC or TLC, providing a more comprehensive understanding of the reaction dynamics. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural information of a compound. When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk This process, known as fragmentation, produces a unique pattern of peaks in the mass spectrum that serves as a molecular fingerprint. For this compound (C₄H₂F₂N₂), the fragmentation pattern would be influenced by the stability of the aromatic pyridazine ring and the presence of the two fluorine atoms. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small neutral molecules. Potential fragments could arise from the cleavage of the pyridazine ring or the loss of fluorine-containing species. The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. wikipedia.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z | Role |

|---|---|---|---|

| Molecular Ion | [C₄H₂F₂N₂]⁺ | 116.02 | Parent ion representing the molecule's mass. |

| Fragment | [C₄H₂FN₂]⁺ | 97.02 | Loss of a fluorine radical. |

| Fragment | [C₃H₂F₂N]⁺ | 89.02 | Loss of a nitrogen atom and subsequent rearrangement. |

Note: This table represents theoretical fragmentation patterns. Actual fragmentation can be more complex and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of ions with very high accuracy, typically to four or five decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. libretexts.orgnih.gov While nominal mass spectrometry might identify the mass of this compound as 116, this could correspond to multiple chemical formulas.

HRMS distinguishes between these possibilities by providing a highly accurate mass measurement. For this compound (C₄H₂F₂N₂), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. This experimentally determined accurate mass is then compared against databases or a formula calculator to confirm the elemental composition. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in a complex mixture. nih.govnih.gov

Table 2: Accurate Mass Data for this compound

| Isotope | Exact Mass (Da) |

|---|---|

| ¹H | 1.00783 |

| ¹²C | 12.00000 |

| ¹⁴N | 14.00307 |

| ¹⁹F | 18.99840 |

| Calculated Exact Mass of C₄H₂F₂N₂ | 116.02401 |

Metabolite Identification in Biological Systems

Identifying the metabolites of a compound is a critical step in understanding its biological fate. nih.gov Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool for these studies. nih.gov If this compound were to be studied, researchers would expose a biological system (e.g., liver microsomes, cell cultures, or a whole organism) to the compound. Samples would then be collected over time and analyzed by LC-MS/MS. nih.gov

The analysis aims to find new signals in the treated samples that are absent in the controls. These potential metabolites are often products of enzymatic reactions such as oxidation (e.g., hydroxylation), reduction, or conjugation with endogenous molecules (e.g., glucuronic acid or glutathione). HRMS is invaluable here, as the accurate mass of a potential metabolite can suggest the chemical transformation that occurred (e.g., an increase of 15.9949 Da corresponds to an oxidation). nih.gov Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the metabolite ion is isolated, fragmented, and its fragmentation pattern is compared to that of the parent compound or to predicted fragmentation patterns. nih.govncsu.edu This comparative analysis helps to pinpoint the site of metabolic modification on the molecule.